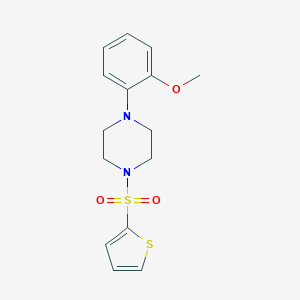![molecular formula C20H28N2O4S B299399 N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B299399.png)
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide, also known as ABEA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. ABEA is a sulfonamide compound with a molecular weight of 408.5 g/mol.
Mecanismo De Acción
The mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to activate the ATP-sensitive potassium (KATP) channels and inhibit the N-methyl-D-aspartate (NMDA) receptors, which are involved in neuronal excitability and synaptic plasticity. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has also been found to increase the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have various biochemical and physiological effects in animal models. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has also been found to reduce oxidative stress and inflammation in the brain, which can be beneficial in neurodegenerative diseases. In addition, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is also stable and can be stored for long periods without degradation. However, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has some limitations for lab experiments. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is expensive and requires specialized equipment and expertise for synthesis. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide. One direction is to further investigate the mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide and its effects on ion channels and receptors in the brain. Another direction is to study the potential therapeutic applications of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide in other neurological diseases such as multiple sclerosis and Huntington's disease. In addition, future research can focus on optimizing the synthesis of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide and developing more efficient methods for its delivery to the brain.
Conclusion:
In conclusion, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is a small molecule with potential therapeutic applications in neurological diseases. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have neuroprotective effects, increase dopamine levels, and reduce seizure activity in animal models. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments, but also has some limitations. Future research can focus on further investigating the mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide and its potential therapeutic applications in other neurological diseases.
Métodos De Síntesis
The synthesis of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide involves the reaction of 4-aminophenylacetic acid with 1-adamantanol and 2-chloroethylsulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide as a white solid with a yield of 62%.
Aplicaciones Científicas De Investigación
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have neuroprotective effects and can inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has also been shown to increase dopamine levels in the brain, which can be beneficial in Parkinson's disease. In addition, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have anticonvulsant effects and can reduce seizure activity in animal models of epilepsy.
Propiedades
Nombre del producto |
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C20H28N2O4S |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-[4-[2-(1-adamantyloxy)ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H28N2O4S/c1-14(23)22-18-2-4-19(5-3-18)27(24,25)21-6-7-26-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17,21H,6-13H2,1H3,(H,22,23) |
Clave InChI |
GJHXVYLNFXFVGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)


![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)
![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)

![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B299342.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)
